molecular formula C12H16OS B14065048 1-(2-Ethyl-5-(methylthio)phenyl)propan-1-one

1-(2-Ethyl-5-(methylthio)phenyl)propan-1-one

Cat. No.: B14065048
M. Wt: 208.32 g/mol
InChI Key: ZLLXGMMCAVCBAC-UHFFFAOYSA-N
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Description

1-(2-Ethyl-5-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H16OS It is characterized by the presence of an ethyl group, a methylthio group, and a propanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-5-(methylthio)phenyl)propan-1-one typically involves the alkylation of a phenyl ring with an ethyl group and a methylthio group. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-5-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Ethyl-5-(methylthio)phenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-5-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial properties could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Uniqueness: 1-(2-Ethyl-5-(methylthio)phenyl)propan-1-one is unique due to the presence of both an ethyl and a methylthio group on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

1-(2-ethyl-5-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C12H16OS/c1-4-9-6-7-10(14-3)8-11(9)12(13)5-2/h6-8H,4-5H2,1-3H3

InChI Key

ZLLXGMMCAVCBAC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)SC)C(=O)CC

Origin of Product

United States

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